molecular formula C12H11FN2O2 B8232227 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid

1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B8232227
M. Wt: 234.23 g/mol
InChI Key: WXKHUPSSZRNUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group at the 4-position and a 3-fluoro-4-methylbenzyl group at the 1-position. The presence of the fluorine atom and the methyl group on the benzyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methylbenzyl bromide with 1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another synthetic route involves the use of 3-fluoro-4-methylbenzyl chloride as the starting material, which reacts with 1H-pyrazole-4-carboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The choice of starting materials and reaction conditions may vary depending on the availability and cost of reagents. The reaction is optimized to achieve high yields and purity of the final product. Purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

    Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote esterification.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted benzyl derivatives.

    Esterification: Formation of esters.

Scientific Research Applications

1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are studied for their efficacy in treating various diseases and conditions.

    Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the carboxylic acid group allows the compound to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group on the benzyl ring, which may affect its chemical and biological properties.

    1-(4-Methylbenzyl)-1H-pyrazole-4-carboxylic acid: Lacks the fluorine atom on the benzyl ring, which may influence its reactivity and interactions with biological targets.

    1-(3-Chloro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

The uniqueness of this compound lies in the presence of both the fluorine atom and the methyl group on the benzyl ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(3-fluoro-4-methylphenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-2-3-9(4-11(8)13)6-15-7-10(5-14-15)12(16)17/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKHUPSSZRNUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=C(C=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.